molecular formula C14H10N2OS2 B10892282 (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10892282
M. Wt: 286.4 g/mol
InChI Key: DLAQFBYDBMSXHG-FMIVXFBMSA-N
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Description

(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a phenyl-pyrrole substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 1-phenyl-1H-pyrrole-2-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one: Similar structure but with an imino group instead of a thioxo group.

Uniqueness

The presence of the thioxo group in (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties compared to its analogs. This group can participate in specific interactions and reactions that are not possible with oxo or imino groups, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C14H10N2OS2

Molecular Weight

286.4 g/mol

IUPAC Name

(5E)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2OS2/c17-13-12(19-14(18)15-13)9-11-7-4-8-16(11)10-5-2-1-3-6-10/h1-9H,(H,15,17,18)/b12-9+

InChI Key

DLAQFBYDBMSXHG-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)S3

Origin of Product

United States

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